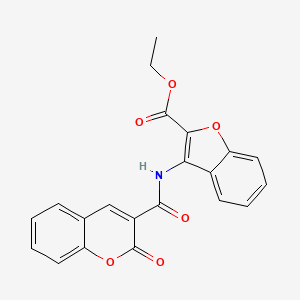

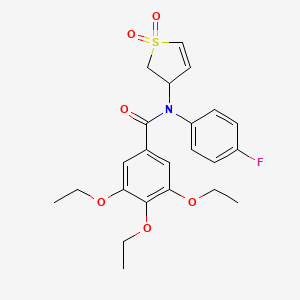

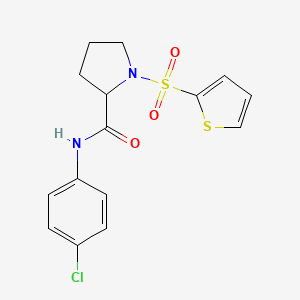

ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-oxo-2H-chromene-3-carboxylate, also known as ethyl coumarin-3-carboxylate or 3-carboethoxy(coumarin), is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds . It belongs to the class of organic compounds known as 7-hydroxycoumarins .

Synthesis Analysis

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in absolute ethanol was heated under reflux for 2 hours . This reaction has been reported to produce another main reaction product, malono-hydrazide .Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-2H-chromene-3-carboxylate has been characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail. Although salicylaldehyde azine was reported in 1985 as the single product of this reaction, another main reaction product, malono-hydrazide, was identified . This hydrazide has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate is involved in the synthesis of various chemical compounds. For instance, it is used in the one-pot multicomponent synthesis of trifluoromethylated tetrahydrobenzo[g]chromene derivatives (Duan et al., 2013). Similarly, its role in the synthesis of chromane derivatives has been explored, indicating its utility in producing structurally diverse compounds (Ciolkowski et al., 2009).

Antimicrobial Properties

- Compounds containing this compound have shown antimicrobial properties. For example, a study demonstrated the antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate combined with ethyl α-cyano-4-chlorocinnamate (Radwan et al., 2020).

Medicinal Chemistry and Drug Design

- This compound derivatives have been synthesized for potential use in medicinal chemistry. For instance, the synthesis of some innovative coumarin derivatives containing a thiazolidin-4-one ring has been explored, highlighting its potential in drug design (Ramaganesh et al., 2010).

Crystal Structure and Analysis

- The crystal structures of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been studied, providing insights into the molecular conformations and interactions of these compounds (Gomes et al., 2019).

Direcciones Futuras

The research showed that the target compounds exhibit certain anti-fungal activity against the tested fungal strains . The inhibition rate of compound 3b was the highest against Fusarium oxysporum, up to 60.29% at 500 ppm . Compound 3b is promising to become the lead compound of pesticide in the future, which is worthy of further study .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is similar to the chromene nucleus in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, often involving binding to specific receptors and modulating their activity .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds such as indole derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

ethyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO6/c1-2-26-21(25)18-17(13-8-4-6-10-16(13)27-18)22-19(23)14-11-12-7-3-5-9-15(12)28-20(14)24/h3-11H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGYDKVDVXIMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2820196.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2820207.png)

![2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)

![3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2820217.png)